

# Assessing Long-Term Relapse-Free Survival with Mocgravimod Treatment: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Mocgravimod**

Cat. No.: **B1676679**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Mocgravimod**, a novel sphingosine-1-phosphate (S1P) receptor modulator, and its potential impact on long-term relapse-free survival. While initial interest in S1P receptor modulators has been extensive in the field of autoimmune diseases such as multiple sclerosis, the current clinical development of **Mocgravimod** is primarily focused on improving outcomes for patients with acute myeloid leukemia (AML) following allogeneic hematopoietic cell transplantation (allo-HCT). This guide will therefore focus on the available data for **Mocgravimod** in this oncological setting and provide a comparative analysis with other S1P receptor modulators approved for different indications to offer a broader context for drug development professionals.

## Mechanism of Action: S1P Receptor Modulation

**Mocgravimod** is an oral agonist of the sphingosine-1-phosphate receptor 1 (S1P1).<sup>[1]</sup> Its mechanism of action involves the sequestration of lymphocytes in lymphoid organs, preventing their egress into the bloodstream and peripheral tissues.<sup>[2][3][4]</sup> In the context of allo-HCT for AML, this modulation of lymphocyte trafficking is hypothesized to have a dual benefit:

- Reduction of Graft-versus-Host Disease (GvHD): By retaining donor T cells in the lymph nodes, **Mocgravimod** may reduce the infiltration of these immune cells into host tissues, a primary cause of GvHD.<sup>[2]</sup>

- Preservation of Graft-versus-Leukemia (GvL) Effect: The GvL effect, where donor immune cells target and eliminate residual leukemia cells, is crucial for preventing relapse. **Mocrahimod** is thought to maintain this beneficial anti-leukemic activity within the lymphoid compartments where malignant cells may reside.

This dual action positions **Mocrahimod** as a potential therapy to improve relapse-free survival (RFS) and overall survival (OS) in AML patients post-transplantation.

#### Signaling Pathway of S1P Receptor Modulators



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Mocrevimod** as an S1P1 receptor agonist.

## Clinical Data: Mocrevimod in Acute Myeloid Leukemia

The primary evidence for **Mocrvimod**'s efficacy in improving relapse-free survival comes from early-phase clinical trials in AML patients undergoing allo-HCT.

## Quantitative Data Summary

The following table summarizes the key survival data from a post-hoc analysis of the CKRP203A2105 study, which compared **Mocrvimod**-treated AML patients with a control group of patients who underwent allo-HCT without **Mocrvimod** during the same period at one study site.

| Outcome                    | Mocrvimod Group<br>(n=7) | Control Group<br>(n=9) | Probability of Benefit with Mocrvimod |
|----------------------------|--------------------------|------------------------|---------------------------------------|
| Deaths                     | 2                        | 6                      | N/A                                   |
| Relapses                   | 1                        | Not specified          | N/A                                   |
| Increased Overall Survival | -                        | -                      | 93% (Bayesian analysis)               |

Data from a post-hoc analysis of a Phase 1b/2a study.

## Experimental Protocols

### MO-TRANS (NCT05429632): A Pivotal Phase 2b/3 Study

- Objective: To evaluate the efficacy and safety of **Mocrvimod** as an adjunctive and maintenance treatment in adult AML patients undergoing allo-HCT.
- Design: A randomized, double-blind, placebo-controlled, multi-center study.
- Population: Adult patients with AML in complete remission (CR1 or CR2) undergoing allo-HCT.
- Intervention: Patients are randomized to receive either **Mocrvimod** or a placebo, in addition to standard of care, for up to 12 months.
- Primary Endpoint: Relapse-free survival (RFS).

- Secondary Endpoints: Overall survival (OS) and the incidence of GvHD.

#### Experimental Workflow for the MO-TRANS Trial



[Click to download full resolution via product page](#)

Caption: Workflow of the MO-TRANS clinical trial for **Mocrevimod**.

# Comparative Landscape: S1P Receptor Modulators in Multiple Sclerosis

While **Mocgravimod** is being developed for AML, other S1P receptor modulators are approved for the treatment of relapsing forms of multiple sclerosis (MS). These drugs have demonstrated efficacy in reducing relapse rates and are included here to provide a broader context on the long-term outcomes associated with this class of molecules.

## Quantitative Data Summary: Relapse-Free Survival in Multiple Sclerosis

| Drug               | Trial/Study          | Duration       | Relapse-Free Survival Rate | Annualized Relapse Rate (ARR)    |
|--------------------|----------------------|----------------|----------------------------|----------------------------------|
| Fingolimod         | LONGTERMS            | Up to 14 years | 45.5% at 10 years          | 0.17 (years 0-10)                |
| Phase 2 Extension  | > 7 years            | >60%           | 0.18                       |                                  |
| Real-world (Swiss) | Mean 32 months       | 77.7%          | 0.12                       |                                  |
| Ozanimod           | DAYBREAK (OLE)       | Up to 5 years  | 71% over 48 months         | 0.103                            |
| Siponimod          | EXPAND (core & ext.) | > 5 years      | Not directly reported      | 52% reduction vs. placebo switch |

Note: These trials were conducted in patients with multiple sclerosis, not AML. The study designs and patient populations are different from those in the **Mocgravimod** trials.

## Experimental Protocols (Summarized)

- Fingolimod (LONGTERMS Study): A Phase IIb, open-label extension study of patients with relapsing MS who completed previous Phase II/III/IIb core/extension studies of fingolimod.

Patients received fingolimod 0.5 mg orally once daily. The main outcomes were safety and efficacy (clinical and MRI).

- Ozzanimod (DAYBREAK Study): An open-label extension study for patients with relapsing MS who completed a Phase 1-3 ozanimod trial. Patients received ozanimod 0.92 mg/d. The study characterized long-term safety and efficacy.
- Siponimod (EXPAND Study and Extension): A Phase 3, randomized, double-blind, placebo-controlled study in patients with secondary progressive MS, followed by an open-label extension where placebo patients switched to siponimod. The study assessed the effect on disability progression and other clinical and MRI outcomes.

#### Logical Relationship for S1P Modulators in Allo-HCT



[Click to download full resolution via product page](#)

Caption: The proposed mechanism for improved survival with **Mocrvimod** in allo-HCT.

## Conclusion

**Mocrvimod** is a promising S1P receptor modulator with a novel application in the field of hematologic malignancies. While long-term relapse-free survival data in the traditional sense of relapsing autoimmune diseases is not available, the ongoing clinical development in AML post-allo-HCT aims to establish its efficacy in improving relapse-free and overall survival. The preliminary data suggests a potential survival benefit.

For researchers and drug development professionals, **Mocrvimod** represents an interesting case of repositioning a drug class into a new therapeutic area with a distinct pathophysiological rationale. The outcomes of the ongoing MO-TRANS trial will be critical in determining the future role of **Mocrvimod** in the management of AML. The established efficacy of other S1P receptor modulators in multiple sclerosis provides a strong foundation for the class, though direct comparisons of efficacy across such different diseases are not appropriate. Continued research will be essential to fully understand the long-term benefits and risks of **Mocrvimod** treatment.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. P1282: MOCRAVIMOD IMPROVES OVERALL SURVIVAL IN AML PATIENTS UNDERGOING ALLOGENEIC HEMATOPOIETIC CELL TRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mocrvimod, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mocrvimod, a S1P receptor modulator, increases T cell counts in bone marrow biopsies from patients undergoing allogeneic hematopoietic stem cell transplantation - PubMed

[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Assessing Long-Term Relapse-Free Survival with Mocravimod Treatment: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676679#assessing-the-long-term-relapse-free-survival-with-mocravimod-treatment>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)